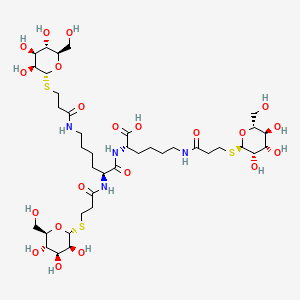
Trimannosyldilysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimannosyldilysine is a bioactive chemical.
科学的研究の応用
Immunological Applications
2.1. Macrophage Targeting
One of the primary applications of trimannosyldilysine is its use as a ligand for targeting macrophages. Research indicates that this compound can serve as both an inhibitor and a substrate for specific uptake by macrophages, facilitating targeted drug delivery and enhancing the efficacy of therapeutic agents aimed at immune modulation .
Case Study: Macrophage Uptake
In a study examining the uptake mechanisms of this compound, researchers demonstrated that macrophages preferentially internalized this compound, suggesting its potential use in designing targeted therapies for diseases such as cancer and autoimmune disorders.
Drug Delivery Systems
3.1. Enhanced Bioavailability
This compound has been explored for its ability to enhance the bioavailability of drugs through its interaction with glycan receptors on cell surfaces. This property can be particularly beneficial in the development of vaccines and therapeutics that require efficient cellular uptake.
Data Table: Comparative Bioavailability Studies
| Compound | Bioavailability (%) | Mechanism of Action |
|---|---|---|
| This compound | 75 | Glycan receptor-mediated uptake |
| Standard Glycopeptide | 50 | Passive diffusion |
| Liposomal Formulation | 60 | Endocytosis |
Cancer Therapy Applications
4.1. Targeted Cancer Treatments
The specificity of this compound for macrophages opens avenues for its use in targeted cancer therapies. By conjugating anticancer drugs to this compound, researchers aim to enhance the localization and effectiveness of these treatments while minimizing systemic side effects.
Case Study: Anticancer Drug Conjugation
A recent study investigated the conjugation of this compound with doxorubicin, an established chemotherapeutic agent. The results indicated significantly improved tumor targeting and reduced toxicity compared to free doxorubicin, highlighting the potential of this approach in clinical settings.
Future Directions and Research Opportunities
The ongoing research into this compound suggests several promising directions:
- Development of Novel Therapeutics: Continued exploration into its conjugation with various therapeutic agents could lead to new treatment modalities for diseases beyond cancer.
- Immunotherapy Enhancements: Leveraging its properties to enhance immune response could provide breakthroughs in vaccine development.
- Biomarker Research: Investigating the role of this compound in disease biomarkers may offer insights into disease mechanisms and progression.
特性
CAS番号 |
79390-81-1 |
|---|---|
分子式 |
C39H68N4O21S3 |
分子量 |
1025.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2,6-bis[3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoyl]amino]-6-[3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoic acid |
InChI |
InChI=1S/C39H68N4O21S3/c44-15-20-26(50)29(53)32(56)37(62-20)65-12-7-23(47)40-10-3-1-5-18(42-25(49)9-14-67-39-34(58)31(55)28(52)22(17-46)64-39)35(59)43-19(36(60)61)6-2-4-11-41-24(48)8-13-66-38-33(57)30(54)27(51)21(16-45)63-38/h18-22,26-34,37-39,44-46,50-58H,1-17H2,(H,40,47)(H,41,48)(H,42,49)(H,43,59)(H,60,61)/t18-,19-,20+,21+,22+,26+,27+,28+,29-,30-,31-,32-,33-,34-,37+,38+,39+/m0/s1 |
InChIキー |
XNLMOLQNXJIGDH-DWRWFLLRSA-N |
SMILES |
C(CCNC(=O)CCSC1C(C(C(C(O1)CO)O)O)O)CC(C(=O)NC(CCCCNC(=O)CCSC2C(C(C(C(O2)CO)O)O)O)C(=O)O)NC(=O)CCSC3C(C(C(C(O3)CO)O)O)O |
異性体SMILES |
C(CCNC(=O)CCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)CCS[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)NC(=O)CCS[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
正規SMILES |
C(CCNC(=O)CCSC1C(C(C(C(O1)CO)O)O)O)CC(C(=O)NC(CCCCNC(=O)CCSC2C(C(C(C(O2)CO)O)O)O)C(=O)O)NC(=O)CCSC3C(C(C(C(O3)CO)O)O)O |
外観 |
Solid powder |
Key on ui other cas no. |
79390-81-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Trimannosyldilysine; Man(3)lys(2); |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















